Tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is classified under spiro compounds, which are cyclic compounds that consist of two or more rings sharing a single atom. The specific molecular formula for this compound is , and it has a CAS number of 2314381-33-2. It is primarily utilized in scientific research and as an intermediate in drug synthesis, particularly in the development of innovative pharmaceuticals and materials .
The synthesis of tert-butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate typically involves several steps, including:
Technical details regarding specific reagents and conditions for these reactions are often proprietary or vary based on laboratory protocols, but they generally involve standard organic synthesis techniques such as reflux, distillation, and chromatography for purification.
The molecular structure of tert-butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate can be represented using various structural formulas:
The structure can be visualized through its SMILES representation: CC(C)(C)OC(=O)C1CC2(CC1)C(NC2=O)C(=O)N
.
Tert-butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are fundamental in modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of tert-butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate involves its interaction with biological targets, which may include enzymes or receptors within cellular pathways:
The physical and chemical properties of tert-butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate include:
Safety data indicates that the compound may cause skin and eye irritation upon contact .
Tert-butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate has several scientific applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2